

# 4-Ethyl-2,6-dimethoxyphenol CAS number 14059-92-8 information

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## Compound of Interest

Compound Name: 4-Ethyl-2,6-dimethoxyphenol

Cat. No.: B084622

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## 4-Ethyl-2,6-dimethoxyphenol: A Technical Guide

CAS Number: 14059-92-8

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Ethyl-2,6-dimethoxyphenol**. While specific experimental protocols for its synthesis and biological activity are not extensively available in the public domain, this document compiles the known data and provides general methodologies for relevant assays based on the broader class of syringol derivatives.

## Chemical and Physical Properties

**4-Ethyl-2,6-dimethoxyphenol**, also known as 4-Ethylsyringol, is a phenolic compound belonging to the methoxyphenol class.<sup>[1][2][3]</sup> Its structure is characterized by a benzene ring substituted with a hydroxyl group, two methoxy groups at positions 2 and 6, and an ethyl group at position 4. This compound is found in various natural sources, including beer, smoked foods, and coffee.<sup>[4]</sup>

Table 1: Physicochemical Properties of **4-Ethyl-2,6-dimethoxyphenol**

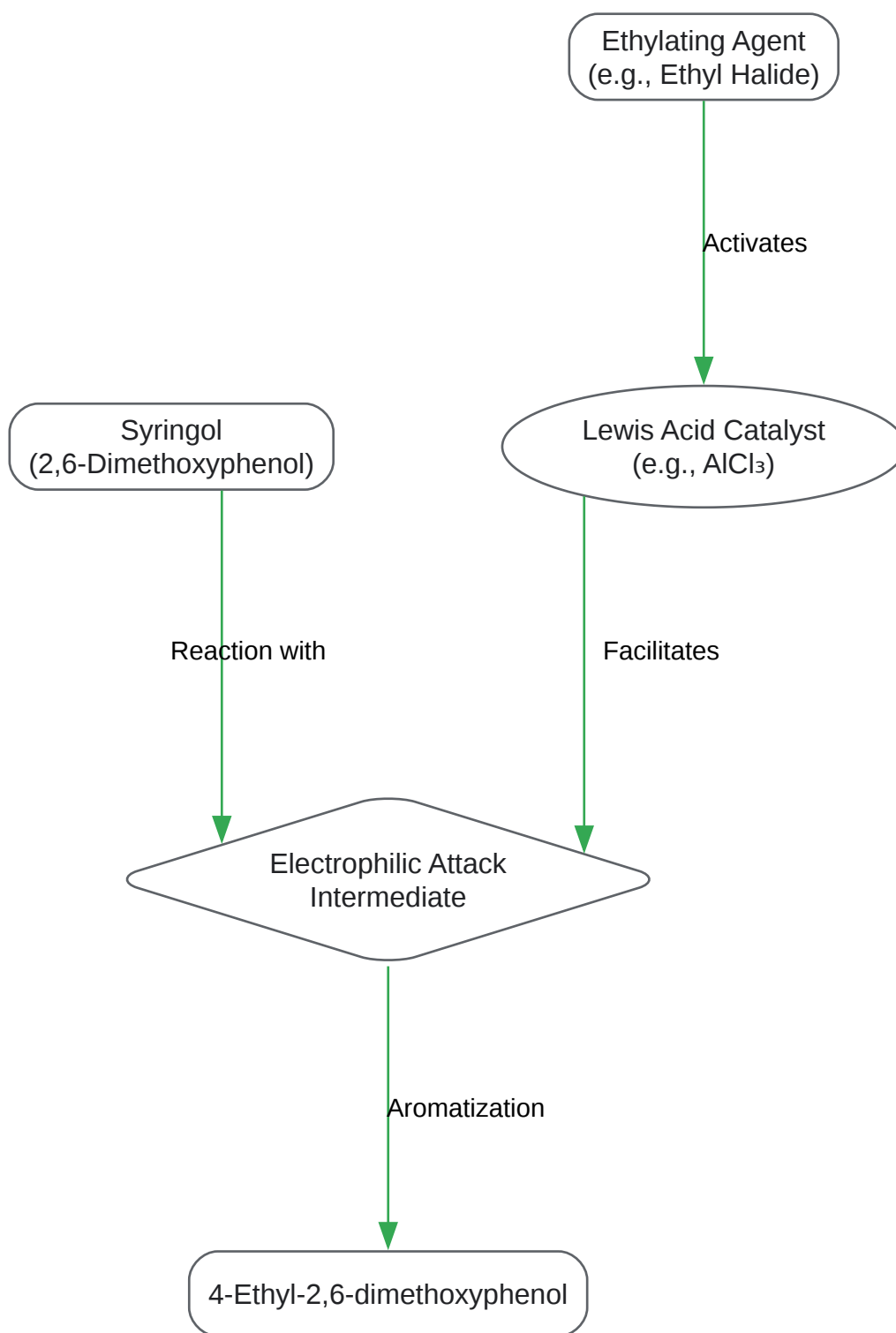
Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O <sub>3</sub>	[5]
Molecular Weight	182.22 g/mol	[6]
Appearance	Colorless to light yellow liquid or solid	
Boiling Point	285 °C (at 760 mmHg)	
Density	1.080 g/cm <sup>3</sup>	
Refractive Index	1.517	
Solubility	Soluble in ethanol and ether; slightly soluble in water.	[7]
pKa	10.33 ± 0.23 (Predicted)	

Table 2: Identification and Nomenclature

Identifier	Value	Source(s)
CAS Number	14059-92-8	[8]
IUPAC Name	4-ethyl-2,6-dimethoxyphenol	[6]
Synonyms	4-Ethylsyringol, 2,6-Dimethoxy-4-ethylphenol, Syringol, 4-ethyl-	[5]
InChI	InChI=1S/C10H14O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h5-6,11H,4H2,1-3H3	[5]
InChIKey	PJWDIHUFLXQRFF-UHFFFAOYSA-N	[5]
SMILES	CCC1=CC(OC)=C(O)C(OC)=C1	[9]

## Synthesis

A specific, detailed experimental protocol for the synthesis of **4-Ethyl-2,6-dimethoxyphenol** was not readily available in the reviewed literature. However, its synthesis would likely involve the alkylation of syringol (2,6-dimethoxyphenol). General synthetic strategies for the alkylation of phenols could be adapted for this purpose. One potential conceptual pathway is the Friedel-Crafts alkylation of syringol with an ethylating agent.



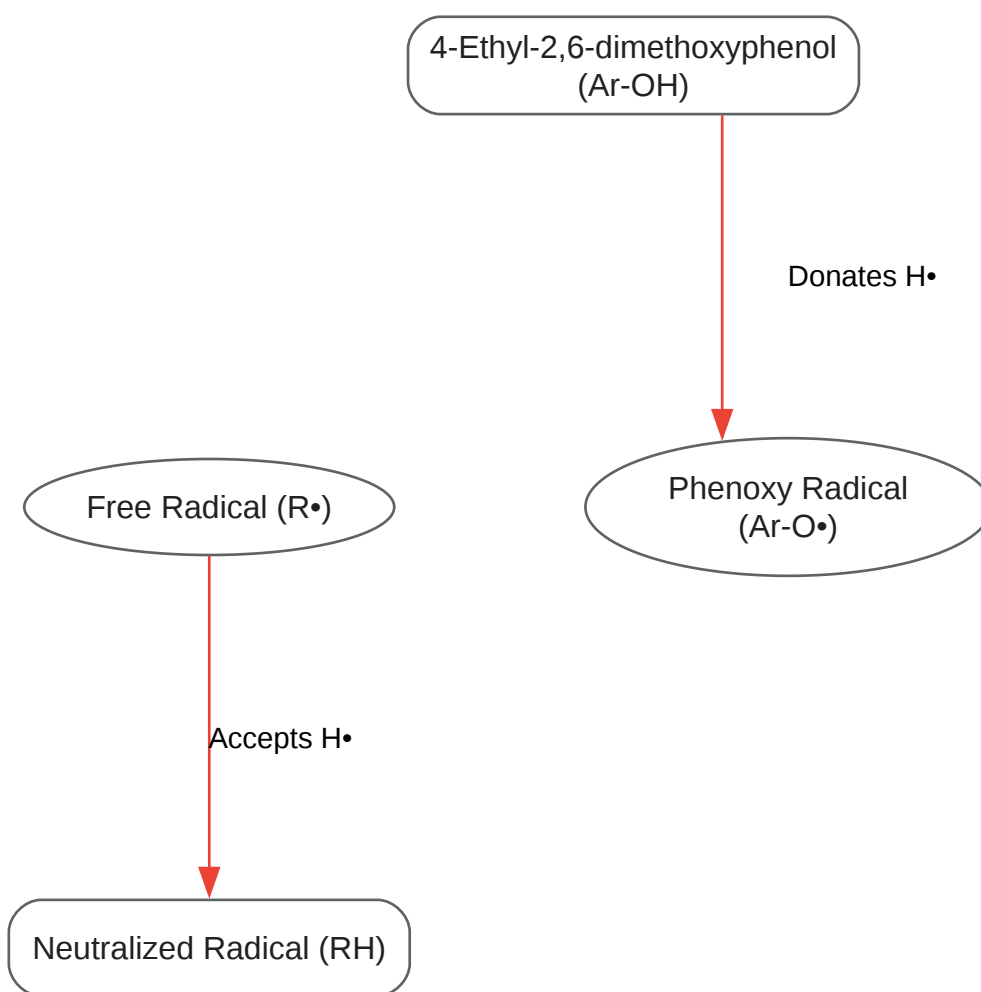
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Conceptual Synthesis Pathway

## Biological Activity and Mechanism of Action

Direct experimental studies on the biological activity of **4-Ethyl-2,6-dimethoxyphenol** are limited. However, based on the known properties of the parent compound, syringol, and its derivatives, **4-Ethyl-2,6-dimethoxyphenol** is predicted to possess antioxidant properties.[10]

The primary mechanism of antioxidant action for syringol derivatives is attributed to their ability to act as radical scavengers through a Hydrogen Atom Transfer (HAT) mechanism.[10] The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing oxidative damage to cellular components. The presence of two methoxy groups ortho to the hydroxyl group is thought to enhance this activity.



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#### Proposed Antioxidant Mechanism

While specific studies on the anti-inflammatory, anticancer, or antimicrobial activities of **4-Ethyl-2,6-dimethoxyphenol** are not available, related methoxyphenol compounds have

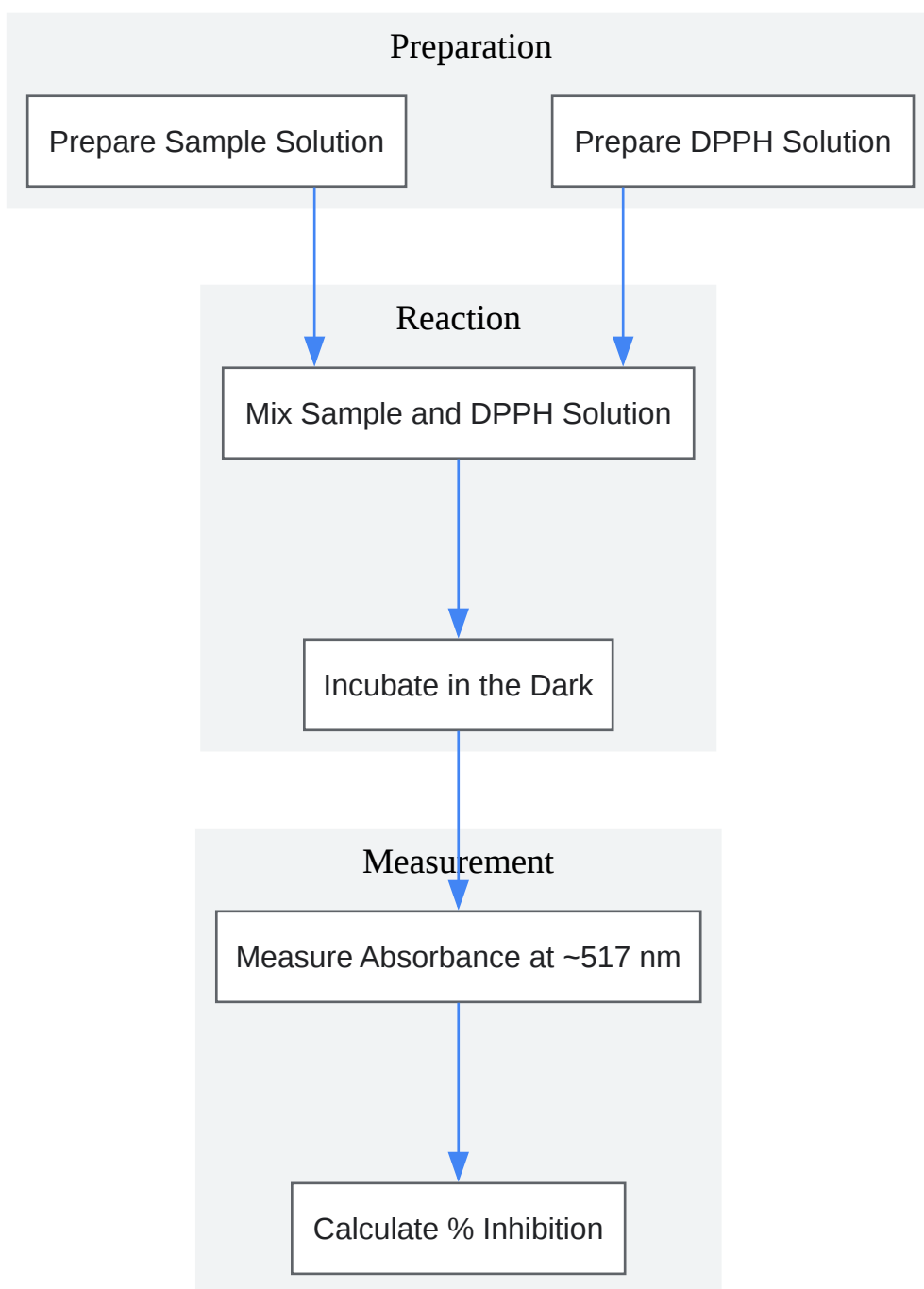
demonstrated such bioactivities.[11][12][13] For instance, canolol (4-vinyl-2,6-dimethoxyphenol) has shown antimutagenic and anticarcinogenic properties.[11] Further research is warranted to investigate the specific biological profile of **4-Ethyl-2,6-dimethoxyphenol**.

## Experimental Protocols for Antioxidant Activity Assessment

For researchers interested in evaluating the antioxidant potential of **4-Ethyl-2,6-dimethoxyphenol**, standard in vitro assays for phenolic compounds can be employed. The following are generalized protocols for common antioxidant assays.

### DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.



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### DPPH Assay Workflow

#### Experimental Protocol:

- Preparation of Reagents:

- Prepare a stock solution of **4-Ethyl-2,6-dimethoxyphenol** in a suitable solvent (e.g., methanol or ethanol).
- Prepare a solution of DPPH (e.g., 0.1 mM) in the same solvent.
- Assay Procedure:
  - In a 96-well plate, add a specific volume of the sample solution at various concentrations.
  - Add the DPPH solution to each well.
  - Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
- Measurement:
  - Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
  - A control containing the solvent and DPPH solution should also be measured.
- Calculation:
  - The percentage of radical scavenging activity is calculated using the formula: % Inhibition =  $[(\text{Absorbance of Control} - \text{Absorbance of Sample}) / \text{Absorbance of Control}] \times 100$

## ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS<sup>•+</sup>), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing the solution to decolorize.

### Experimental Protocol:

- Preparation of ABTS<sup>•+</sup> Solution:
  - Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).



- Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.
- Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.
- Assay Procedure:
  - Add a small volume of the sample solution at various concentrations to the diluted ABTS•+ solution.
  - Incubate at room temperature for a specific time (e.g., 6 minutes).
- Measurement:
  - Measure the absorbance at 734 nm.
- Calculation:
  - Calculate the percentage of inhibition as described for the DPPH assay.

## Conclusion

**4-Ethyl-2,6-dimethoxyphenol** is a methoxyphenol with well-defined physicochemical properties. While direct biological studies on this specific compound are scarce, its structural similarity to other syringol derivatives suggests potential antioxidant activity through a hydrogen atom transfer mechanism. The provided experimental protocols for antioxidant assays can serve as a starting point for researchers wishing to investigate the bioactivity of this compound. Further studies are encouraged to elucidate its specific biological functions and potential applications in drug development and other scientific fields.

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